molecular formula C19H24N2O B1351314 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine CAS No. 418779-31-4

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine

Cat. No. B1351314
M. Wt: 296.4 g/mol
InChI Key: XTHWYVUJHXFKLK-UHFFFAOYSA-N
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Description

“N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” is a compound that belongs to the class of organic compounds known as carbazoles1. These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring1. The compound has a molecular weight of 380.922.



Synthesis Analysis

The synthesis of carbazole derivatives, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, has been a topic of interest in the scientific community34. Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers3.



Molecular Structure Analysis

The molecular structure of “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” has been confirmed by various spectral analyses25. The InChI code for this compound is 1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19 (21)20-14-17 (12-13-22 (20)25)15-24-16-18-8-4-7-11-23 (18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H2.



Chemical Reactions Analysis

Carbazole-based compounds, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability3. They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors3.



Physical And Chemical Properties Analysis

“N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” is a solid compound2. It should be stored in an inert atmosphere, under -20°C2. Its purity is 98%2.


Scientific Research Applications

Synthesis and Characterization

The synthesis of carbazole derivatives, including N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine, typically involves reactions of 9-ethyl-9H-carbazole with other chemical agents to create compounds with varied potential applications. For example, Asiri, Khan, and Rasul (2010) synthesized a derivative by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, confirming the structure through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri, Khan, & Rasul, 2010). Such synthetic methodologies provide a basis for exploring the chemical and physical properties of carbazole derivatives, contributing to the development of materials with specific desired functions.

Biological Applications

Carbazole derivatives have been explored for their biological activities, including antimicrobial and antitumor properties. Verma, Awasthi, and Jain (2022) synthesized a novel series of carbazole conjugates and characterized their structures, highlighting their potential for biological applications (Verma, Awasthi, & Jain, 2022). Similarly, Sharma, Kumar, and Pathak (2014) evaluated the antibacterial, antifungal, and anticancer activities of novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, finding significant activity in some compounds (Sharma, Kumar, & Pathak, 2014).

Chemical Sensors and Material Science

Carbazole-based compounds have also been applied in the development of chemical sensors and materials science. Gao et al. (2019) designed and synthesized a Schiff-base for the selective and sensitive detection of Al3+, demonstrating its application in cell imaging (Gao et al., 2019). This highlights the versatility of carbazole derivatives in creating sensors for environmental monitoring and biomedical research.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning"2. The hazard statements include H302, H315, H319, and H3352. Precautionary statements include P261 and P305+P351+P3382.


properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-4-21-18-8-6-5-7-16(18)17-11-15(9-10-19(17)21)12-20-14(2)13-22-3/h5-11,14,20H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHWYVUJHXFKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC(C)COC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386052
Record name STK232820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine

CAS RN

418779-31-4
Record name STK232820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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